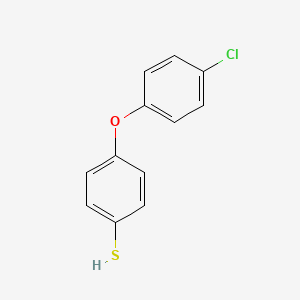

4-(4-Chloro-phenoxy)-benzenethiol

Description

The exact mass of the compound 4-(4-Chloro-phenoxy)-benzenethiol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(4-Chloro-phenoxy)-benzenethiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Chloro-phenoxy)-benzenethiol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-chlorophenoxy)benzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClOS/c13-9-1-3-10(4-2-9)14-11-5-7-12(15)8-6-11/h1-8,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFXSLKKTDUYDIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=CC=C(C=C2)Cl)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20594299 | |

| Record name | 4-(4-Chlorophenoxy)benzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59621-76-0 | |

| Record name | 4-(4-Chlorophenoxy)benzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Chlorophenoxy)benzenethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(4-Chloro-phenoxy)-benzenethiol synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-(4-Chloro-phenoxy)-benzenethiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a plausible and robust synthetic pathway for 4-(4-chloro-phenoxy)-benzenethiol, a key intermediate in various chemical and pharmaceutical applications. The synthesis is presented in a multi-step approach, beginning with the formation of a diaryl ether scaffold, followed by the introduction of the thiol functionality. This guide delves into the mechanistic underpinnings of each reaction, offering detailed experimental protocols and data presentation to ensure scientific integrity and reproducibility. The content is structured to provide both a high-level strategic understanding and the granular detail required for laboratory implementation.

Introduction and Strategic Overview

4-(4-Chloro-phenoxy)-benzenethiol is a substituted diaryl thioether, a structural motif present in numerous biologically active molecules and advanced materials.[1] Its synthesis requires a strategic approach to control the regioselectivity and ensure high yields. This guide outlines a two-part synthetic strategy:

-

Part 1: Construction of the Diaryl Ether Core: The initial focus is on the formation of the robust ether linkage between a 4-chlorophenol and a benzene moiety. This is a critical step that establishes the foundational structure of the target molecule.

-

Part 2: Introduction of the Thiol Group: The second phase of the synthesis involves the selective introduction of a thiol group onto the diaryl ether backbone. This functionalization is key to the molecule's utility as a versatile chemical intermediate.

The chosen pathway emphasizes the use of well-established and reliable chemical transformations, ensuring a high degree of confidence in its practical application.

Part 1: Synthesis of the Diaryl Ether Intermediate via Ullmann Condensation

The Ullmann condensation is a classic and highly effective method for the formation of diaryl ethers, involving a copper-catalyzed coupling of an aryl halide with a phenol.[2] This reaction is particularly well-suited for the synthesis of our target intermediate, 4-chloro-1-(4-phenoxy)benzene.

Mechanistic Rationale

The Ullmann condensation proceeds through a catalytic cycle involving copper(I) species.[3] The reaction is believed to be initiated by the formation of a copper phenoxide. This is followed by oxidative addition of the aryl halide to the copper(I) center, leading to a copper(III) intermediate. Reductive elimination from this intermediate then furnishes the desired diaryl ether and regenerates the copper(I) catalyst. The use of a high-boiling polar solvent is crucial to facilitate the reaction, which often requires elevated temperatures.[2]

Experimental Protocol: Synthesis of 4-chloro-1-(4-phenoxy)benzene

Materials:

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Chlorophenol | C₆H₅ClO | 128.56 | 1.29 g | 0.01 |

| 1-Bromo-4-phenoxybenzene | C₁₂H₉BrO | 265.10 | 2.65 g | 0.01 |

| Copper(I) Iodide (CuI) | CuI | 190.45 | 190 mg | 0.001 |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.76 g | 0.02 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 20 mL | - |

Procedure:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chlorophenol (1.29 g, 0.01 mol), 1-bromo-4-phenoxybenzene (2.65 g, 0.01 mol), copper(I) iodide (190 mg, 0.001 mol), and potassium carbonate (2.76 g, 0.02 mol).

-

Add 20 mL of N,N-dimethylformamide (DMF) to the flask.

-

Heat the reaction mixture to 140-150 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction (typically 12-24 hours), cool the mixture to room temperature.

-

Pour the reaction mixture into 100 mL of cold water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure 4-chloro-1-(4-phenoxy)benzene.

Workflow Diagram

Caption: Ullmann Condensation Workflow.

Part 2: Introduction of the Thiol Group

With the diaryl ether core successfully synthesized, the next critical step is the introduction of the thiol group. A reliable method for this transformation is the chlorosulfonation of the aromatic ring followed by reduction of the resulting sulfonyl chloride.

Mechanistic Rationale

Chlorosulfonation: This is an electrophilic aromatic substitution reaction where chlorosulfonic acid (ClSO₃H) acts as the electrophile. The electron-rich phenoxy-substituted benzene ring of the diaryl ether intermediate is susceptible to attack by the electrophilic sulfur atom of chlorosulfonic acid. The reaction typically proceeds at the para position to the phenoxy group due to steric hindrance at the ortho positions.

Reduction of Sulfonyl Chloride: The resulting 4-(4-chlorophenoxy)benzenesulfonyl chloride is then reduced to the corresponding thiophenol. This reduction can be achieved using various reagents. A common and effective method involves the use of a reducing agent like zinc dust in an acidic medium or triphenylphosphine with a proton source.

Experimental Protocol: Synthesis of 4-(4-Chloro-phenoxy)-benzenethiol

Step 2a: Chlorosulfonation of 4-chloro-1-(4-phenoxy)benzene

Materials:

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-chloro-1-(4-phenoxy)benzene | C₁₂H₉ClO | 204.65 | 2.05 g | 0.01 |

| Chlorosulfonic Acid | ClSO₃H | 116.52 | 3.5 mL (5.83 g) | 0.05 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 20 mL | - |

Procedure:

-

Dissolve 4-chloro-1-(4-phenoxy)benzene (2.05 g, 0.01 mol) in 20 mL of dry dichloromethane in a flask cooled in an ice bath.

-

Slowly add chlorosulfonic acid (3.5 mL, 0.05 mol) dropwise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

-

Carefully pour the reaction mixture onto crushed ice with constant stirring.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent to yield 4-(4-chlorophenoxy)benzenesulfonyl chloride. This intermediate is often used in the next step without further purification.

Step 2b: Reduction of 4-(4-chlorophenoxy)benzenesulfonyl chloride

Materials:

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |

| 4-(4-chlorophenoxy)benzenesulfonyl chloride | C₁₂H₈Cl₂O₃S | 319.16 | ~0.01 mol | 0.01 |

| Zinc Dust | Zn | 65.38 | 3.27 g | 0.05 |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 5 mL | - |

| Ethanol | C₂H₅OH | 46.07 | 50 mL | - |

Procedure:

-

In a round-bottom flask, suspend the crude 4-(4-chlorophenoxy)benzenesulfonyl chloride (~0.01 mol) in 50 mL of ethanol.

-

Add zinc dust (3.27 g, 0.05 mol) to the suspension.

-

Cool the flask in an ice bath and slowly add concentrated sulfuric acid (5 mL) dropwise with vigorous stirring.

-

After the addition, reflux the mixture for 4-6 hours.

-

Cool the reaction mixture and filter to remove excess zinc.

-

Pour the filtrate into ice water and extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Evaporate the solvent to give the crude 4-(4-chloro-phenoxy)-benzenethiol.

-

Purify the product by vacuum distillation or column chromatography.

Reaction Scheme Diagram

Caption: Thiol Group Introduction Pathway.

Conclusion and Future Perspectives

This guide has detailed a robust and logical synthetic pathway for 4-(4-chloro-phenoxy)-benzenethiol. The two-part strategy, commencing with an Ullmann condensation to form the diaryl ether core followed by a chlorosulfonation-reduction sequence to introduce the thiol group, relies on well-understood and scalable chemical reactions. The provided protocols are designed to be reproducible and can be adapted for various scales of synthesis.

Further research could explore alternative methods for both the diaryl ether formation, such as palladium-catalyzed Buchwald-Hartwig amination, and for the thiolation step, including the Newman-Kwart rearrangement or direct C-H thiolation, to potentially improve overall yield, reduce step count, and enhance the environmental profile of the synthesis.

References

-

Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand. (n.d.). National Institutes of Health. Retrieved from [Link]

- Synthesis method of 4,4'-thiobisbenzenethiol. (2011). Google Patents.

-

Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts. Retrieved from [Link]

-

Thiophenol synthesis by C-S coupling or substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Synthesis of aryl sulfides and diaryl sulfides. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Ullmann condensation. (n.d.). Wikipedia. Retrieved from [Link]

-

Synthesis of Diaryl Ether. (2024). In Diaryl Ethers. IntechOpen. Retrieved from [Link]

-

Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. (2017). YouTube. Retrieved from [Link]

-

Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Concerted Nucleophilic Aromatic Substitutions. (2019). National Institutes of Health. Retrieved from [Link]

-

Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. (2012). National Institutes of Health. Retrieved from [Link]

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2021). MDPI. Retrieved from [Link]

-

Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. (2017). National Institutes of Health. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 4-(4-Chloro-phenoxy)-benzenethiol

This guide provides a comprehensive overview and detailed protocols for the synthesis of 4-(4-chloro-phenoxy)-benzenethiol, a key intermediate in the development of various pharmaceuticals and fine chemicals. The methodologies presented are grounded in established chemical principles and supported by peer-reviewed literature, offering researchers and drug development professionals a reliable resource for the preparation of this compound.

Introduction

4-(4-Chloro-phenoxy)-benzenethiol is a diaryl thioether derivative of significant interest in medicinal chemistry and materials science. Its synthesis requires a strategic approach to construct the diaryl ether linkage and subsequently introduce the thiol functionality. This guide will focus on a robust and widely applicable synthetic route: the Newman-Kwart rearrangement. This method provides an efficient means of converting a phenolic hydroxyl group into a thiol group.

The overall synthetic strategy involves two key stages:

-

Synthesis of the Precursor: Formation of the diaryl ether, 4-(4-chloro-phenoxy)-phenol.

-

Conversion to the Thiophenol: Transformation of the phenolic precursor into the target thiophenol via the Newman-Kwart rearrangement.

This document will provide a detailed examination of each stage, including the underlying reaction mechanisms, step-by-step experimental protocols, and critical process parameters.

Part 1: Synthesis of the Diaryl Ether Precursor: 4-(4-Chloro-phenoxy)-phenol

The initial step in the synthesis of the target molecule is the formation of the diaryl ether, 4-(4-chloro-phenoxy)-phenol. This can be achieved through a nucleophilic aromatic substitution (SNAr) reaction, a powerful method for forming carbon-heteroatom bonds.[1] In this case, a phenoxide will act as the nucleophile, displacing a halide from an activated aromatic ring. A common approach is the Ullmann condensation or a modified version thereof.

Reaction Principle: Nucleophilic Aromatic Substitution

The synthesis of diaryl ethers can be accomplished by the coupling of a phenol with an aryl halide.[2] For the preparation of 4-(4-chloro-phenoxy)-phenol, hydroquinone can be reacted with 4-chlorophenylboronic acid in a copper-catalyzed reaction. Alternatively, a more direct SNAr approach involves the reaction of p-chlorophenol with a suitable phenoxide. One patented method describes the reaction of potassium hydroxide, phenol, and p-chlorophenol.[3]

Experimental Protocol: Synthesis of 4-(4-Chloro-phenoxy)-phenol

This protocol is adapted from established methods for diaryl ether synthesis.[3]

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |

| p-Chlorophenol | 128.56 | 386 kg | 3002 |

| Phenol | 94.11 | 2300 kg | 24439 |

| Potassium Hydroxide (90%) | 56.11 | 320 kg | 5133 |

| Toluene | 92.14 | 2000 kg | - |

| 30% Hydrochloric Acid | 36.46 | 456 kg | - |

Procedure:

-

To a reaction vessel, add toluene, potassium hydroxide, and a portion of the phenol.

-

Heat the mixture to reflux to effect dehydration via salt formation.

-

After dehydration, remove the toluene by distillation until the internal temperature reaches approximately 170°C.

-

In a separate vessel, prepare a solution of p-chlorophenol and the remaining phenol, and heat to 170°C.

-

The two solutions are then pumped into a suitable reactor, and the reaction is maintained at 170-175°C.

-

Upon completion, the reaction mixture is cooled, and the product is isolated by acidification with hydrochloric acid, followed by extraction and purification.

Part 2: The Newman-Kwart Rearrangement: From Phenol to Thiophenol

The Newman-Kwart rearrangement is a thermal, intramolecular reaction that converts an O-aryl thiocarbamate into an S-aryl thiocarbamate.[4][5][6] This rearrangement is a cornerstone for the synthesis of thiophenols from phenols.[7] The subsequent hydrolysis of the S-aryl thiocarbamate yields the desired thiophenol.

Overall Workflow of the Newman-Kwart Rearrangement

Caption: Workflow for the synthesis of 4-(4-Chloro-phenoxy)-benzenethiol via the Newman-Kwart rearrangement.

Step 1: Formation of the O-Aryl Thiocarbamate

The first step is the conversion of the phenol to its corresponding O-aryl thiocarbamate. This is typically achieved by deprotonating the phenol with a suitable base, followed by reaction with a thiocarbamoyl chloride, such as dimethylthiocarbamoyl chloride.[5]

Reaction Mechanism:

Caption: Formation of the O-Aryl Thiocarbamate.

Experimental Protocol:

-

Dissolve 4-(4-chloro-phenoxy)-phenol in a suitable aprotic solvent (e.g., THF, DMF).

-

Cool the solution in an ice bath and add a strong base (e.g., sodium hydride) portion-wise.

-

Stir the mixture at room temperature until the evolution of hydrogen gas ceases.

-

Add dimethylthiocarbamoyl chloride dropwise to the solution at 0°C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude O-aryl thiocarbamate.

Step 2: The Newman-Kwart Rearrangement

This key step involves the thermal rearrangement of the O-aryl thiocarbamate to the more thermodynamically stable S-aryl thiocarbamate. This reaction typically requires high temperatures.[4]

Reaction Mechanism:

The rearrangement is believed to proceed through a four-membered cyclic transition state.

Caption: The Newman-Kwart Rearrangement.

Experimental Protocol:

-

The crude O-(4-(4-chlorophenoxy)phenyl) dimethylthiocarbamate is heated neat or in a high-boiling solvent (e.g., diphenyl ether).

-

The reaction temperature is typically maintained between 200-300°C.

-

The progress of the rearrangement is monitored by TLC or HPLC.

-

Upon completion, the reaction mixture is cooled, and the product can be purified by chromatography or recrystallization.

Step 3: Hydrolysis to 4-(4-Chloro-phenoxy)-benzenethiol

The final step is the hydrolysis of the S-aryl thiocarbamate to the target thiophenol. This is typically achieved by saponification with a strong base, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent.[5]

Experimental Protocol:

-

Dissolve the S-(4-(4-chlorophenoxy)phenyl) dimethylthiocarbamate in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide or potassium hydroxide.

-

Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to protonate the thiolate.

-

Extract the product with an organic solvent (e.g., ether or dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude thiophenol can be further purified by distillation or chromatography.

Safety Considerations

-

Thiophenols are known for their strong, unpleasant odors and should be handled in a well-ventilated fume hood.

-

Sodium hydride is a highly flammable and reactive substance that reacts violently with water. It should be handled with extreme care under an inert atmosphere.

-

Dimethylthiocarbamoyl chloride is a toxic and corrosive chemical. Appropriate personal protective equipment (gloves, goggles, lab coat) should be worn.

-

The Newman-Kwart rearrangement is performed at high temperatures and should be conducted with appropriate safety precautions, including a blast shield.

Conclusion

The synthesis of 4-(4-chloro-phenoxy)-benzenethiol is a multi-step process that can be reliably achieved through the strategic application of diaryl ether formation followed by the Newman-Kwart rearrangement. This guide provides a detailed framework for this synthesis, emphasizing the underlying chemical principles and providing practical experimental protocols. By understanding the nuances of each reaction step, researchers can effectively produce this valuable compound for a range of applications in drug discovery and materials science.

References

- CN102093269B - Synthesis method of 4,4'-thiobisbenzenethiol - Google P

- CN103896754A - Method for clean preparation of 4-hydroxyl-4'-chlorobenzophenone - Google P

- RU2082711C1 - Method of synthesis of 4-chlorophenoxyacetic or 2,4-dichlorophenoxyacetic acid - Google P

-

Newman-Kwart Rearrangement - Organic Chemistry Portal. (URL: [Link])

- US3331205A - Preparation of chlorothiophenols - Google P

-

thiophenol - Organic Syntheses Procedure. (URL: [Link])

-

Synthesis, optical and electrochemical properties of 4,4′-bibenzo[c]thiophene derivatives - PMC - NIH. (URL: [Link])

-

Thiophenol synthesis by C-S coupling or substitution - Organic Chemistry Portal. (URL: [Link])

-

Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand - NIH. (URL: [Link])

-

Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride−Alumina and 18-Crown-6: Expansion of Scope and Utility1 | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

- CN113429268A - Synthetic method of 4-phenoxyphenol - Google P

-

Diaryl ether synthesis by etherification (arylation) - Organic Chemistry Portal. (URL: [Link])

-

Newman–Kwart rearrangement - Wikipedia. (URL: [Link])

-

Synthesis of diaryl thioethers via cross‐coupling of thiophenols and... - ResearchGate. (URL: [Link])

-

Synthesis of diarylmethyl thioethers via a DABCO-catalyzed 1,6-conjugate addition reaction of p-quinone methides with organosulfur reagents - PMC - NIH. (URL: [Link])

-

synthesis of thiophenol from phenol | Chem-Station Int. Ed. (URL: [Link])

-

Mechanism and Application of the Newman-Kwart O->S Rearrangement of O-Aryl Thiocarbamates | Request PDF - ResearchGate. (URL: [Link])

- CN107739313B - Method for synthesizing 4-amino-3-chlorophenol by multi-temperature-zone continuous flow microchannel reactor - Google P

-

Cu-Catalyzed One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Coupling of Aryl Halides Using a Thiol Precursor | Organic Letters - ACS Publications. (URL: [Link])

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]

- 3. CN113429268A - Synthetic method of 4-phenoxyphenol - Google Patents [patents.google.com]

- 4. Newman-Kwart Rearrangement [organic-chemistry.org]

- 5. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]

- 6. synthesis of thiophenol from phenol | Chem-Station Int. Ed. [en.chem-station.com]

- 7. researchgate.net [researchgate.net]

4-(4-Chloro-phenoxy)-benzenethiol chemical properties

An In-Depth Technical Guide to 4-(4-Chloro-phenoxy)-benzenethiol: Synthesis, Properties, and Applications

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and materials science, the strategic design of molecules with precisely tuned electronic and steric properties is paramount. Aryl thioethers and diaryl ethers are privileged structures, appearing in numerous bioactive compounds and functional materials. This guide focuses on a molecule that marries these two motifs: 4-(4-Chloro-phenoxy)-benzenethiol. While not a household name in the chemical catalog, its structure suggests a rich and nuanced reactivity profile, making it a compelling, yet underexplored, scaffold for further investigation. This document serves as a comprehensive technical guide, synthesizing established chemical principles to illuminate the properties, synthesis, and potential applications of this intriguing compound. We will proceed not with a rigid template, but with a logical exploration of the molecule's character, from its construction to its potential deployment in the laboratory.

Molecular Architecture and Physicochemical Profile

4-(4-Chloro-phenoxy)-benzenethiol is a bifunctional aromatic compound featuring a thiol group and a diaryl ether linkage. The presence of a chlorine atom on one of the phenyl rings introduces an electronic perturbation that influences the reactivity of the entire molecule.

Predicted Physicochemical Properties

| Property | Predicted Value | Rationale and Supporting Data |

| Molecular Formula | C₁₂H₉ClOS | - |

| Molecular Weight | 236.72 g/mol | - |

| Appearance | White to off-white crystalline solid | Similar substituted thiophenols and diaryl ethers are typically crystalline solids. |

| Melting Point | 60-70 °C (estimated) | Higher than 4-chlorothiophenol (50-51 °C) due to increased molecular weight and size. |

| Boiling Point | > 300 °C (estimated) | Significantly higher than 4-chlorothiophenol (205-207 °C) due to the larger molecular structure. |

| Solubility | Soluble in methanol, ethanol, diethyl ether, toluene. Insoluble in water. | The thiol group provides some polarity, but the overall molecule is largely nonpolar.[1][2] |

| pKa of Thiol Group | ~6-7 | The thiol group in thiophenol has a pKa of approximately 6.6.[3] The electron-withdrawing nature of the phenoxy group is expected to have a minor acidifying effect. |

Synthesis of 4-(4-Chloro-phenoxy)-benzenethiol: A Strategic Approach

The synthesis of 4-(4-Chloro-phenoxy)-benzenethiol can be approached through several well-established reactions in organic chemistry. A logical and efficient route would involve the formation of the diaryl ether bond, followed by the introduction or unmasking of the thiol group. A proposed two-step synthesis is outlined below.

Proposed Synthetic Pathway: Ullmann Condensation Followed by Reduction

This synthetic strategy leverages the robust Ullmann condensation for the formation of the diaryl ether linkage, followed by a reliable reduction of a sulfonyl chloride to the desired thiol.

Caption: Proposed synthetic pathway for 4-(4-Chloro-phenoxy)-benzenethiol.

Detailed Experimental Protocol

Step 1: Synthesis of 4-(4-Chlorophenoxy)benzenethiol (via Ullmann Condensation)

-

Rationale: The Ullmann condensation is a classic and reliable method for the formation of diaryl ether bonds, typically involving a copper catalyst.[4][5] We propose the coupling of 4-mercaptophenol with a suitable 4-halo-chlorobenzene. 1-chloro-4-iodobenzene is chosen as the coupling partner due to the higher reactivity of the carbon-iodine bond in such reactions.[6]

-

Procedure:

-

To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-mercaptophenol (1.0 eq), 1-chloro-4-iodobenzene (1.1 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

-

Add anhydrous N,N-dimethylformamide (DMF) as the solvent.

-

The reaction mixture is heated to 120-140 °C under a nitrogen atmosphere and stirred for 12-24 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts.

-

The filtrate is poured into water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 4-(4-chlorophenoxy)benzenethiol.

-

Chemical Reactivity and Mechanistic Insights

The reactivity of 4-(4-Chloro-phenoxy)-benzenethiol is governed by the interplay of the thiol group, the diaryl ether linkage, and the chloro-substituent.

The Thiol Group: A Versatile Nucleophile and Precursor to Disulfides

The thiol group is the most reactive site in the molecule. It is more acidic than the corresponding phenol, with an estimated pKa around 6-7.[3]

-

Nucleophilicity: In the presence of a base, the thiol is readily deprotonated to form a thiophenolate anion, which is a potent nucleophile. This allows for a variety of synthetic transformations, including:

-

S-alkylation: Reaction with alkyl halides to form thioethers.

-

S-acylation: Reaction with acyl chlorides or anhydrides to form thioesters.

-

Michael addition: Conjugate addition to α,β-unsaturated carbonyl compounds.

-

-

Oxidation to Disulfides: Thiols are susceptible to oxidation to form disulfides. This can occur upon exposure to mild oxidizing agents or even air, particularly in the presence of a base.

Caption: Key reactions of the thiol group in 4-(4-Chloro-phenoxy)-benzenethiol.

The Aromatic Rings: Sites for Electrophilic Substitution

Both aromatic rings can undergo electrophilic aromatic substitution. However, their reactivity is modulated by the substituents.

-

The Thiol-Substituted Ring: The sulfur atom of the thiol group is an ortho-, para- director and an activating group.[7]

-

The Chloro-Substituted Ring: The chlorine atom is an ortho-, para- director but is a deactivating group due to its inductive electron-withdrawing effect.[8] The phenoxy group is an ortho-, para- director and an activating group. The overall reactivity of this ring will be a balance of these effects.

Spectroscopic Characterization

The structure of 4-(4-Chloro-phenoxy)-benzenethiol can be unequivocally confirmed by a combination of spectroscopic techniques. The expected spectral data are predicted based on analogous compounds.[9][10]

Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons will appear in the range of δ 7.0-7.5 ppm. The protons on the thiol-bearing ring will likely be more shielded than those on the chloro-substituted ring. - A singlet for the thiol proton (S-H) will be observed, typically in the range of δ 3.0-4.0 ppm. This peak is exchangeable with D₂O. |

| ¹³C NMR | - Aromatic carbons will appear in the range of δ 115-160 ppm. - The carbon attached to the sulfur will be in the range of δ 125-135 ppm. - The carbons attached to the ether oxygen will be in the range of δ 150-160 ppm. - The carbon attached to the chlorine will be in the range of δ 125-135 ppm. |

| IR Spectroscopy | - A weak S-H stretching vibration around 2550-2600 cm⁻¹. - C-S stretching vibration around 600-800 cm⁻¹. - Characteristic C-O-C stretching of the diaryl ether around 1230-1270 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric). - C-Cl stretching vibration around 1000-1100 cm⁻¹. - Aromatic C-H and C=C stretching vibrations in their usual regions. |

| Mass Spectrometry | - The molecular ion peak (M⁺) will be observed at m/z 236. - A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) will be evident. - Fragmentation patterns will likely involve cleavage of the C-S and C-O bonds. |

Potential Applications in Research and Development

The unique combination of a nucleophilic thiol and a stable diaryl ether linkage makes 4-(4-Chloro-phenoxy)-benzenethiol a valuable building block in several areas.

-

Drug Discovery: The diaryl ether motif is present in a number of biologically active compounds. The thiol group provides a handle for conjugation to other molecules or for interaction with biological targets. Chloro-containing molecules have a wide range of pharmaceutical applications.[11][12]

-

Materials Science: Thiophenols are commonly used to create self-assembled monolayers (SAMs) on gold surfaces. 4-(4-Chloro-phenoxy)-benzenethiol could be used to form functionalized surfaces with specific electronic or binding properties.

-

Polymer Chemistry: The thiol group can participate in thiol-ene "click" reactions, making this molecule a potential monomer for the synthesis of advanced polymers.

Safety and Handling

A formal safety data sheet for 4-(4-Chloro-phenoxy)-benzenethiol is not available. However, based on the safety profiles of 4-chlorothiophenol and other related compounds, the following precautions are advised.[13][14]

-

Toxicity: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.

-

Corrosivity: Likely to cause skin irritation and serious eye damage.

-

Handling:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust and vapors.

-

Wash hands thoroughly after handling.

-

Conclusion

4-(4-Chloro-phenoxy)-benzenethiol represents a molecule of significant synthetic potential, bridging the chemical spaces of diaryl ethers and aryl thiols. While direct experimental data is sparse, a comprehensive understanding of its properties and reactivity can be achieved through the careful analysis of related compounds. The synthetic route proposed herein is based on well-established and high-yielding reactions, offering a practical approach to accessing this compound. Its unique structural features suggest promising applications in medicinal chemistry, materials science, and polymer synthesis. It is our hope that this technical guide will serve as a valuable resource for researchers and stimulate further investigation into the chemistry and applications of this versatile molecule.

References

- CN102093269B - Synthesis method of 4,4'-thiobisbenzenethiol - Google P

-

benzenethiol, 4,4'-oxybis- - ChemBK. (URL: [Link])

-

Material Safety Data Sheet - 4-Chlorophenoxyacetic acid, 98% - Cole-Parmer. (URL: [Link])

-

4,4'-Thiobisbenzenethiol | C12H10S3 | CID 619483 - PubChem. (URL: [Link])

- US3331205A - Preparation of chlorothiophenols - Google P

-

Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC - NIH. (URL: [Link])

-

Benzenethiol, 4-chloro- - the NIST WebBook. (URL: [Link])

-

Electrophilic Substitution of the Benzenethiols. III. New Thiol Protective Groups and Cleavage Reagents1 | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

Synthesis of diaryl thioethers via cross‐coupling of thiophenols and... - ResearchGate. (URL: [Link])

-

Novel synthesis, spectral characterisation and DFT calculation of (3,4-bis((E)-(substituted-dichlorobenzylidene)amino) phenyl) (phenyl) methanone derivatives - ResearchGate. (URL: [Link])

-

6 - Organic Syntheses Procedure. (URL: [Link])

-

Diaryl ether synthesis by etherification (arylation) - Organic Chemistry Portal. (URL: [Link])

-

Substitution Reactions of Benzene Derivatives - Chemistry LibreTexts. (URL: [Link])

-

Reactivity of Substituted Benzenes 1.0.1. (URL: [Link])

-

Spectroscopic Characterization of (E)-1,4-Bis(3,4-dimethoxyphenyl) but-1-ene Ligand: IR and NMR Analysis Using DFT Methods | ClinicSearch. (URL: [Link])

-

The Ullmann Ether Condensation - ResearchGate. (URL: [Link])

-

Synthesis of aryl sulfides and diaryl sulfides - Organic Chemistry Portal. (URL: [Link])

-

Photoredox-Lewis Acid Catalyst Enabled Decarboxylative Coupling of Carboxylic Acids with Aldehydes and Amines | Organic Letters - ACS Publications. (URL: [Link])

-

p-Chlorothiophenol | C6H5ClS | CID 7815 - PubChem. (URL: [Link])

-

A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components - SciELO México. (URL: [Link])

-

Bisphenol A - Wikipedia. (URL: [Link])

-

Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand - NIH. (URL: [Link])

-

phenyl mercaptan benzenethiol - The Good Scents Company. (URL: [Link])

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. (URL: [Link])

-

Benzenethiol - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])

-

Explaining the reactivity of substituted benzenes - Crunch Chemistry. (URL: [Link])

- US5659088A - Process for the preparation of 4-fluorothiophenol - Google P

-

Spectroscopic and electrical characterization of α,γ-bisdiphenylene-β-phenylallyl radical as an organic semiconductor | Request PDF - ResearchGate. (URL: [Link])

-

Thiophenol - Wikipedia. (URL: [Link])

-

Electrophilic Aromatic Substitution Reactions of Benzene Review - YouTube. (URL: [Link])

-

4-Methoxybenzenethiol | C7H8OS | CID 12765 - PubChem - NIH. (URL: [Link])

Sources

- 1. chembk.com [chembk.com]

- 2. 4,4'-Thiobisbenzenethiol | C12H10S3 | CID 619483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Thiophenol - Wikipedia [en.wikipedia.org]

- 4. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]

- 6. mdpi.com [mdpi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Explaining the reactivity of substituted benzenes - Crunch Chemistry [crunchchemistry.co.uk]

- 9. Benzenethiol, 4-chloro- [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. US3331205A - Preparation of chlorothiophenols - Google Patents [patents.google.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 4-(4-Chloro-phenoxy)-benzenethiol (CAS Number: 59621-76-0)

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a detailed exploration of 4-(4-Chloro-phenoxy)-benzenethiol, a diaryl thioether of significant interest in medicinal chemistry and materials science. From its fundamental properties to synthetic pathways and potential applications, this document serves as a core technical resource for professionals engaged in advanced chemical research and development.

Introduction: The Significance of the Diaryl Thioether Scaffold

The diaryl thioether motif is a privileged structure in drug discovery and materials science, valued for its conformational flexibility and ability to engage in various biological interactions.[1] These compounds are integral to the development of novel therapeutic agents, including antibacterial, antifungal, and antitumor drugs.[1] The specific molecule under consideration, 4-(4-Chloro-phenoxy)-benzenethiol, combines the structural features of a diaryl ether and a thiophenol, suggesting a rich potential for further chemical modification and biological evaluation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-(4-Chloro-phenoxy)-benzenethiol is essential for its synthesis, handling, and application.

| Property | Value | Source |

| CAS Number | 59621-76-0 | - |

| Molecular Formula | C₁₂H₉ClOS | |

| Molecular Weight | 236.72 g/mol | |

| Appearance | Predicted: Off-white to pale yellow solid | Analogous Compounds |

| Solubility | Predicted: Soluble in common organic solvents (e.g., DCM, EtOAc, THF) | Analogous Compounds |

Synthetic Strategies: A Multi-Step Approach

The synthesis of 4-(4-Chloro-phenoxy)-benzenethiol can be strategically approached through a multi-step pathway, leveraging well-established named reactions. The proposed synthetic route begins with the formation of the diaryl ether core, followed by functional group manipulations to introduce the thiol moiety.

Figure 1: Proposed multi-step synthesis of 4-(4-Chloro-phenoxy)-benzenethiol.

Step 1: Ullmann Condensation for Diaryl Ether Formation

The initial and crucial step is the formation of the diaryl ether linkage via an Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol.[2]

Protocol:

-

Reactant Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chlorophenol (1.0 eq.), 4-bromonitrobenzene (1.0 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask.

-

Reaction: Heat the reaction mixture to 140-160 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford 4-(4-chlorophenoxy)-1-nitrobenzene.

Step 2: Reduction of the Nitro Group

The nitro group of the diaryl ether intermediate is then reduced to an amine, which serves as a handle for the subsequent introduction of the thiol group.

Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 4-(4-chlorophenoxy)-1-nitrobenzene (1.0 eq.) in a mixture of ethanol and water.

-

Reagent Addition: Add iron powder (5.0 eq.) and a catalytic amount of hydrochloric acid.

-

Reaction: Heat the mixture to reflux and stir for 2-4 hours, monitoring by TLC.

-

Work-up: Cool the reaction to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.

-

Extraction: Concentrate the filtrate and extract with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield 4-(4-chlorophenoxy)aniline.

Step 3: Sandmeyer Thiolation

The final step involves the conversion of the aniline to the corresponding benzenethiol via a Sandmeyer-type reaction. This two-part process first forms a diazonium salt, which is then displaced by a sulfur nucleophile.

Protocol:

-

Diazotization: Dissolve 4-(4-chlorophenoxy)aniline (1.0 eq.) in a mixture of hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite (1.1 eq.) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes at this temperature.

-

Thiolation: In a separate flask, dissolve potassium ethyl xanthate (1.2 eq.) in water and heat to 50-60 °C. Add the cold diazonium salt solution dropwise to the warm xanthate solution. Nitrogen gas will evolve.

-

Hydrolysis: After the addition is complete, heat the mixture at 70-80 °C for 1 hour. Cool the reaction and add a solution of sodium hydroxide. Heat to reflux for 2-3 hours to hydrolyze the xanthate intermediate.

-

Work-up and Purification: Cool the reaction mixture and acidify with hydrochloric acid. Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or distillation under reduced pressure to obtain 4-(4-chloro-phenoxy)-benzenethiol.

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized 4-(4-Chloro-phenoxy)-benzenethiol. The following techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected to show characteristic aromatic proton signals. The protons on the 4-chlorophenoxy ring and the benzenethiol ring will exhibit distinct splitting patterns (likely doublets or multiplets). The thiol proton (-SH) will appear as a singlet, the chemical shift of which can be concentration-dependent.

-

¹³C NMR: Will display the full complement of carbon signals for the two aromatic rings. The carbon attached to the sulfur will have a characteristic chemical shift.

-

-

Mass Spectrometry (MS): Will confirm the molecular weight of the compound (236.72 g/mol ). The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-S stretching vibration (typically weak, around 600-800 cm⁻¹), the S-H stretching vibration (a weak band around 2550-2600 cm⁻¹), C-O-C stretching of the diaryl ether, and aromatic C-H and C=C stretching vibrations.

-

Elemental Analysis: Will determine the percentage composition of carbon, hydrogen, chlorine, oxygen, and sulfur, which should correspond to the molecular formula C₁₂H₉ClOS.

Potential Applications in Drug Discovery and Development

The diaryl thioether scaffold is a recurring motif in a variety of biologically active molecules. Its presence in 4-(4-Chloro-phenoxy)-benzenethiol suggests several avenues for investigation in drug discovery.

Sources

4-(4-Chloro-phenoxy)-benzenethiol molecular weight and formula

An In-depth Technical Guide to 4-(4-Chloro-phenoxy)-benzenethiol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Chloro-phenoxy)-benzenethiol is an aromatic organosulfur compound featuring a diaryl ether linkage. This structural motif, combining a thiol functional group with a chlorinated phenoxy moiety, makes it a versatile building block in the synthesis of more complex molecules. Its potential utility in medicinal chemistry is noteworthy, as chloro-containing compounds are prevalent in a wide array of pharmaceuticals, contributing to enhanced efficacy and metabolic stability.[1] The thiol group, in particular, offers a reactive handle for various chemical transformations, making this compound a valuable precursor for creating diverse chemical libraries for drug screening.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective application in research and development. The key properties of 4-(4-Chloro-phenoxy)-benzenethiol are summarized in the table below. These values are calculated based on its chemical structure, with comparative data from the closely related isomer, 4-(3-chlorophenoxy)benzenethiol, provided for context.[2]

| Property | Value | Reference |

| Molecular Formula | C₁₂H₉ClOS | Calculated |

| Molecular Weight | 236.72 g/mol | Calculated; Similar to[2] |

| IUPAC Name | 4-(4-chlorophenoxy)benzenethiol | |

| Appearance | Expected to be a solid at room temperature | Inferred from related compounds |

| XLogP3 | 4.7 (estimated for isomer) | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 2 | [2] |

Synthesis and Characterization

The synthesis of diaryl ethers and thiophenols can be achieved through various established methods in organic chemistry. A plausible synthetic route to 4-(4-Chloro-phenoxy)-benzenethiol would involve a nucleophilic aromatic substitution reaction or a metal-catalyzed cross-coupling reaction.

Conceptual Synthetic Workflow

A common approach for the synthesis of such diaryl ethers is the Ullmann condensation or a modern palladium-catalyzed equivalent. The synthesis of thiophenols can be achieved through the reduction of sulfonyl chlorides or via the Newman-Kwart rearrangement.

Below is a conceptual workflow for the synthesis of 4-(4-Chloro-phenoxy)-benzenethiol:

Caption: Conceptual synthetic workflow for 4-(4-Chloro-phenoxy)-benzenethiol.

Experimental Protocol: Synthesis of a Related Thiophenol

Reaction: Reduction of a benzenesulfonyl chloride to the corresponding benzenethiol.

Materials:

-

4-Methylbenzenesulfonyl chloride

-

Formic acid

-

Palladium on carbon (5% Pd/C)

-

Triphenylphosphine

-

Iodine

Procedure:

-

Combine 0.05 mol of 4-methylbenzenesulfonyl chloride with 30 mL of formic acid in a reaction vessel.

-

Add 3g of 5% Pd/C, 2g of triphenylphosphine, and 1g of iodine to the mixture.

-

Heat the reaction mixture to 50°C and maintain for 5 hours with stirring.

-

After the reaction is complete, filter the mixture to remove the catalyst.

-

The filtrate is then subjected to vacuum distillation to isolate the 4-methylbenzenethiol product.

Rationale: This method utilizes a palladium-catalyzed reduction of the sulfonyl chloride. Formic acid serves as both the solvent and the reducing agent. Triphenylphosphine and iodine are included as part of the catalytic system to facilitate the transformation. This approach is favored for its relatively mild conditions and good yields.[3]

Spectroscopic Data

The structural elucidation of 4-(4-Chloro-phenoxy)-benzenethiol would rely on standard spectroscopic techniques. While specific spectra for this compound are not provided in the search results, the expected spectral characteristics can be inferred from related compounds like 4-chlorobenzenethiol.[4]

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on both phenyl rings. The protons on the ring bearing the thiol group would be in a different chemical environment from those on the chlorophenoxy ring. The thiol proton itself would likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would display unique signals for each carbon atom in the molecule, with the carbon attached to the sulfur and the carbon attached to the chlorine exhibiting characteristic chemical shifts.

-

IR Spectroscopy: The infrared spectrum would show characteristic absorption bands for the C-S stretching of the thiol, the C-O-C stretching of the diaryl ether, and the C-Cl stretching of the chlorophenyl group. The S-H stretching vibration would also be present, typically in the region of 2550-2600 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (236.72 g/mol ), with a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl).

Applications in Drug Discovery and Development

Thiophenol derivatives are important intermediates in the synthesis of various pharmaceuticals.[5] The presence of both a thiol and a chloro group in 4-(4-Chloro-phenoxy)-benzenethiol makes it a bifunctional molecule with potential applications in the development of novel therapeutic agents.

-

Scaffold for Synthesis: This molecule can serve as a starting point for the synthesis of a variety of compounds. The thiol group can be alkylated, oxidized, or used in coupling reactions to introduce diverse functionalities.

-

Potential Biological Activity: Aryl sulfides and diaryl ethers are structural motifs found in many biologically active compounds. The specific combination of a thiol and a chlorinated diaryl ether in this molecule could impart interesting pharmacological properties, making it a candidate for screening in various disease models. For instance, related thiophenol precursors have been utilized in the development of PET ligands for neurological targets.[5]

The following diagram illustrates the potential role of 4-(4-Chloro-phenoxy)-benzenethiol in a drug discovery workflow:

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-(3-Chlorophenoxy)benzenethiol | C12H9ClOS | CID 177722293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN102531978A - Preparation method of thiophenol - Google Patents [patents.google.com]

- 4. Benzenethiol, 4-chloro- [webbook.nist.gov]

- 5. Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand - PMC [pmc.ncbi.nlm.nih.gov]

Determining the Molecular Architecture: A Technical Guide to the Crystal Structure of 4-(4-Chloro-phenoxy)-benzenethiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical behavior, physical properties, and biological activity. This in-depth technical guide provides a comprehensive walkthrough of the process for determining the crystal structure of 4-(4-Chloro-phenoxy)-benzenethiol, a molecule of interest in medicinal chemistry and materials science. This document, authored from the perspective of a Senior Application Scientist, emphasizes not just the procedural steps but the underlying scientific rationale, ensuring a robust and reproducible methodology. We will navigate the complete workflow, from targeted synthesis and single crystal cultivation to the intricacies of X-ray diffraction data analysis and final structure validation.

Introduction: The Significance of Structural Elucidation

4-(4-Chloro-phenoxy)-benzenethiol belongs to the diaryl ether and thiol class of compounds, moieties that are prevalent in numerous pharmacologically active agents and functional materials. The presence of a flexible ether linkage, a reactive thiol group, and halogen substitution suggests a rich potential for diverse intermolecular interactions, which can govern crystal packing and, consequently, bulk properties such as solubility and stability. An unambiguous determination of its crystal structure is paramount for structure-activity relationship (SAR) studies, computational modeling, and rational drug design. This guide will provide the necessary protocols and expert insights to achieve this goal.

Synthesis and Purification: Forging the Building Blocks

The synthesis of 4-(4-Chloro-phenoxy)-benzenethiol can be approached through several established methods for diaryl ether formation. The Ullmann condensation is a classic and reliable choice for this transformation.[1][2]

Proposed Synthetic Pathway: Ullmann Condensation

The reaction proceeds via a copper-catalyzed nucleophilic aromatic substitution, coupling 4-chlorophenol with a suitable 4-halobenzenethiol derivative. To ensure the thiol group does not interfere with the reaction, it is prudent to use a starting material where the thiol is protected, such as 4-bromothioanisole. The methyl thioether can be readily cleaved in a subsequent step.

Caption: Proposed synthetic workflow for 4-(4-Chloro-phenoxy)-benzenethiol.

Detailed Experimental Protocol: Synthesis

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chlorophenol (1.0 eq), 4-bromothioanisole (1.1 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous pyridine as the solvent. The use of a high-boiling polar aprotic solvent is crucial for achieving the necessary reaction temperature.[3][4]

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 115 °C) and maintain for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane and wash with dilute hydrochloric acid and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purification of Intermediate: Purify the crude 4-(4-chlorophenoxy)thioanisole by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Demethylation: Dissolve the purified intermediate in anhydrous liquid ammonia at -78 °C. Add small pieces of sodium metal until a persistent blue color is observed, indicating the complete cleavage of the methyl ether.

-

Final Workup and Purification: Quench the reaction with ammonium chloride and allow the ammonia to evaporate. Extract the product with diethyl ether, wash with water, dry over sodium sulfate, and concentrate. Purify the final product, 4-(4-Chloro-phenoxy)-benzenethiol, by column chromatography.

Single Crystal Growth: The Art of Molecular Ordering

Obtaining a high-quality single crystal is often the most challenging step in structure determination. The choice of crystallization method and solvent system is critical and often requires empirical screening.

Rationale for Solvent Selection

The ideal solvent system should exhibit moderate solubility for the compound of interest. High solubility can lead to the formation of oils or amorphous precipitates, while very low solubility may inhibit crystal growth altogether. A systematic approach involves testing a range of solvents with varying polarities. For 4-(4-Chloro-phenoxy)-benzenethiol, solvents such as ethanol, methanol, acetone, ethyl acetate, and dichloromethane, or binary mixtures thereof, are good starting points.

Common Crystallization Techniques

Several techniques can be employed to grow single crystals of small organic molecules.[5][6]

-

Slow Evaporation: This is the simplest method, where a saturated solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly, leading to supersaturation and crystal formation.[6][7]

-

Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

-

Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

Step-by-Step Protocol: Crystallization by Slow Evaporation

-

Solubility Test: Determine the approximate solubility of the purified 4-(4-Chloro-phenoxy)-benzenethiol in a selection of solvents.

-

Solution Preparation: Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethanol/dichloromethane mixture) by gentle warming if necessary.

-

Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial to remove any particulate matter that could act as unwanted nucleation sites.

-

Crystal Growth: Cover the vial with a cap that has a small pinhole or with paraffin film punctured with a needle to allow for slow evaporation. Place the vial in a vibration-free environment.

-

Monitoring: Observe the vial periodically over several days to weeks for the formation of single crystals.

X-ray Diffraction Analysis: Unveiling the Atomic Coordinates

Once a suitable single crystal is obtained, the next step is to analyze it using a single-crystal X-ray diffractometer.[8] This powerful technique provides detailed information about the internal lattice of the crystal, including unit cell dimensions, bond lengths, and bond angles.[8]

Crystal Mounting and Data Collection

Caption: The workflow of single-crystal X-ray diffraction analysis.

Protocol:

-

Crystal Selection and Mounting: Under a microscope, select a well-formed, clear crystal with sharp edges. Mount the crystal on a cryo-loop using a small amount of cryo-protectant oil.[9][10] The loop is then attached to a goniometer head.[8][10]

-

Data Collection: Mount the goniometer head on the diffractometer.[8] A stream of cold nitrogen gas (typically 100 K) is used to cool the crystal, which minimizes thermal motion and radiation damage. A preliminary set of diffraction images is collected to determine the unit cell parameters and crystal system. Based on this, a full data collection strategy is devised to ensure complete and redundant data are collected.[11][12][13] The instrument then collects a series of diffraction images as the crystal is rotated in the X-ray beam.[13]

Data Processing and Structure Solution

The raw diffraction images are processed to integrate the intensities of the diffraction spots and apply corrections for various experimental factors.[14]

-

Integration and Scaling: Software such as SAINT or HKL2000 is used to integrate the raw data, and SADABS or a similar program is used for scaling and absorption correction.

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods, typically with software like SHELXT.[15] This provides an initial model of the crystal structure.

Structure Refinement

The initial structural model is refined against the experimental data using a least-squares minimization procedure.[16]

Protocol using SHELXL: [17]

-

Initial Refinement: The initial model from the structure solution step is refined isotropically.

-

Anisotropic Refinement: Non-hydrogen atoms are refined anisotropically to account for their thermal motion in different directions.

-

Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Final Refinement Cycles: The refinement is continued until the model converges, as indicated by minimal shifts in the atomic parameters and a stable R-factor.

Structure Validation and CIF File Generation

The final refined structure must be validated to ensure its chemical and crystallographic reasonability.[18][19][20]

-

Validation: The program PLATON or the IUCr's checkCIF service is used to check for any geometric anomalies, missed symmetry, or other potential issues.[18]

-

CIF File Generation: A Crystallographic Information File (CIF) is generated, which contains all the necessary information about the crystal structure determination, including unit cell parameters, atomic coordinates, and experimental details.[21][22] This file is the standard format for depositing crystal structures in databases like the Cambridge Structural Database (CSD).[23][24][25]

Data Presentation

The results of the crystal structure determination are summarized in a series of tables.

Table 1: Crystal Data and Structure Refinement for 4-(4-Chloro-phenoxy)-benzenethiol.

| Parameter | Value |

| Empirical formula | C₁₂H₉ClOS |

| Formula weight | 236.71 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal system | To be determined |

| Space group | To be determined |

| Unit cell dimensions | a = TBD Å, α = 90°b = TBD Å, β = TBD°c = TBD Å, γ = 90° |

| Volume | TBD ų |

| Z | TBD |

| Density (calculated) | TBD Mg/m³ |

| Absorption coefficient | TBD mm⁻¹ |

| F(000) | TBD |

| Crystal size | TBD x TBD x TBD mm³ |

| Theta range for data collection | TBD to TBD° |

| Index ranges | -h≤h≤h, -k≤k≤k, -l≤l≤l |

| Reflections collected | TBD |

| Independent reflections | TBD [R(int) = TBD] |

| Completeness to theta = TBD° | TBD % |

| Absorption correction | Semi-empirical from equivalents |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | TBD / TBD / TBD |

| Goodness-of-fit on F² | TBD |

| Final R indices [I>2sigma(I)] | R1 = TBD, wR2 = TBD |

| R indices (all data) | R1 = TBD, wR2 = TBD |

| Largest diff. peak and hole | TBD and TBD e.Å⁻³ |

TBD: To Be Determined from experimental data.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to determining the crystal structure of 4-(4-Chloro-phenoxy)-benzenethiol. By following these detailed protocols, from synthesis to final structure validation, researchers can obtain a high-quality crystal structure that will serve as a solid foundation for further research in drug development and materials science. The emphasis on the rationale behind each step is intended to empower scientists to troubleshoot and adapt these methods for other challenging small molecules.

References

-

A beginner's guide to X-ray data processing. The Biochemist - Portland Press. (2021). [Link]

-

Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. (2023). [Link]

-

Structure validation in chemical crystallography. Acta Crystallographica Section A. (2009). [Link]

- Synthesis method of 4,4'-thiobisbenzenethiol.

-

Single-crystal X-ray Diffraction. SERC (Carleton). (2007). [Link]

-

CIF Deposition Guidelines. CCDC. [Link]

-

Diaryl ether synthesis by etherification (arylation). Organic Chemistry Portal. [Link]

-

A Guide to Using SHELXTL. University of Florida. (2000). [Link]

-

User guide to crystal structure refinement with SHELXL. [Link]

-

Advanced crystallisation methods for small organic molecules. University of Southampton. (2023). [Link]

- Method for clean preparation of 4-hydroxyl-4'-chlorobenzophenone.

-

Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Royal Society of Chemistry. (2024). [Link]

-

Requirements for Depositing X-Ray Crystallographic Data. American Chemical Society. [Link]

-

Collection of X-ray diffraction data from macromolecular crystals. Acta Crystallographica Section D. (2007). [Link]

-

Validation of Experimental Crystal Structures. CCDC. [Link]

- Ullmann reaction for the synthesis of diaryl ethers.

-

Crystal structure refinement with SHELXL. Acta Crystallographica Section C. (2015). [Link]

-

Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations. IUCrJ. (2015). [Link]

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Growing and Mounting Single Crystals Your Diffractometer Will Treasure. Brigham Young University. [Link]

-

Structure Deposition Workshop. CCDC. [Link]

-

Guide for crystallization. University of Geneva. [Link]

-

Single Crystal Diffraction: The Definitive Structural Technique. Oak Ridge National Laboratory. (2016). [Link]

-

A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. SciELO México. (2003). [Link]

-

Preparation of thiophenol. PrepChem.com. [Link]

-

Deposit Structures. FIZ Karlsruhe. [Link]

-

Structure validation in chemical crystallography. ResearchGate. (2009). [Link]

-

X-ray Data Collection Course. Macromolecular Crystallography Core Facility. [Link]

-

Crystallization of small molecules. [Link]

-

Structure Refinement. OlexSys. [Link]

-

ShelXle Tutorial solving and refining crystal structures. YouTube. (2020). [Link]

-

X-ray crystallography: Data collection strategies and resources. ResearchGate. (2014). [Link]

-

scXRD: Mounting single crystals. University of York. [Link]

-

Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry. (2012). [Link]

-

Crystal Structure Validation. MIT. [Link]

-

Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E. (2015). [Link]

-

Short Guide to CIFs. CCDC. [Link]

-

Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand. Molecules. (2020). [Link]

-

X-ray crystallography. Wikipedia. [Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]

- 3. US4288386A - Ullmann reaction for the synthesis of diaryl ethers - Google Patents [patents.google.com]

- 4. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 6. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. unifr.ch [unifr.ch]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 9. chem.byu.edu [chem.byu.edu]

- 10. Chemistry Teaching Labs - scXRD: Mounting single crystals [chemtl.york.ac.uk]

- 11. Collection of X-ray diffraction data from macromolecular crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 14. portlandpress.com [portlandpress.com]

- 15. scs.illinois.edu [scs.illinois.edu]

- 16. Structure Refinement | OlexSys [olexsys.org]

- 17. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Structure validation in chemical crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 20. journals.iucr.org [journals.iucr.org]

- 21. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 22. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 23. pubsapp.acs.org [pubsapp.acs.org]

- 24. iucr.org [iucr.org]

- 25. Deposit Structures | ICSD DEPOT [icsd-depot.products.fiz-karlsruhe.de]

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 4-(4-Chloro-phenoxy)-benzenethiol

Abstract

Introduction: The Structural Elucidation Challenge

4-(4-Chloro-phenoxy)-benzenethiol is a diaryl ether sulfide derivative featuring two para-substituted benzene rings. The accurate assignment of its ¹H and ¹³C NMR signals is crucial for its unambiguous identification and for understanding the electronic effects of its constituent functional groups—the chlorophenoxy and thiol moieties. This guide will systematically deconstruct the predicted NMR spectra, providing a logical framework for spectral assignment that can be applied to other complex aromatic systems.

Experimental Protocol: Ensuring High-Fidelity Data

A well-defined experimental protocol is the cornerstone of reliable NMR analysis. The following section outlines the recommended procedure for preparing a sample of 4-(4-Chloro-phenoxy)-benzenethiol for NMR spectroscopy.

Sample Preparation Workflow

Caption: A standardized workflow for NMR sample preparation and data acquisition.

Causality in Experimental Choices

-

Solvent Selection: The choice of a deuterated solvent is paramount.[1] Chloroform-d (CDCl₃) is a common choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.[1] However, if the thiol proton (-SH) is of particular interest, a non-protic solvent like DMSO-d₆ might be preferred to slow down proton exchange and allow for its observation.

-

Concentration: For ¹H NMR, a concentration of 5-25 mg in 0.7 mL of solvent is generally sufficient.[2] For the less sensitive ¹³C NMR, a more concentrated solution is advisable to obtain a good signal-to-noise ratio in a reasonable time.[2]

-

Filtration: The removal of particulate matter is critical.[2] Suspended solids can significantly degrade the magnetic field homogeneity, leading to broadened spectral lines and loss of resolution.[2]

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 4-(4-Chloro-phenoxy)-benzenethiol is predicted to exhibit signals in the aromatic region, characteristic of the two substituted benzene rings, and a signal for the thiol proton.

Molecular Structure and Proton Numbering

Caption: Numbering scheme for the protons and carbons in 4-(4-Chloro-phenoxy)-benzenethiol.

Predicted Chemical Shifts and Coupling Patterns

The aromatic region of the ¹H NMR spectrum is expected to show two distinct AA'BB' systems, a common pattern for para-disubstituted benzene rings.[3]

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-2', H-6' | ~ 7.30 - 7.40 | Doublet | J (ortho) ≈ 8-9 | These protons are ortho to the electron-withdrawing chlorine atom, which deshields them. They are coupled to H-3' and H-5'. |

| H-3', H-5' | ~ 6.90 - 7.00 | Doublet | J (ortho) ≈ 8-9 | These protons are ortho to the electron-donating oxygen atom of the ether linkage, which shields them, causing an upfield shift. They are coupled to H-2' and H-6'. |

| H-2, H-6 | ~ 7.20 - 7.30 | Doublet | J (ortho) ≈ 8-9 | These protons are ortho to the electron-donating thiol group. They are coupled to H-3 and H-5. |

| H-3, H-5 | ~ 7.00 - 7.10 | Doublet | J (ortho) ≈ 8-9 | These protons are ortho to the ether oxygen, which is electron-donating through resonance, leading to shielding. They are coupled to H-2 and H-6. |

| -SH | Variable (likely broad) | Singlet | - | The chemical shift of the thiol proton is highly dependent on concentration, solvent, and temperature. It often appears as a broad singlet due to exchange. |

Expert Insights: The electron-donating nature of the ether oxygen and the thiol group via resonance will cause the ortho and para protons to be more shielded (shifted upfield) compared to benzene (δ ≈ 7.34 ppm).[4] Conversely, the electron-withdrawing inductive effect of the chlorine atom will deshield the adjacent protons.[4] The interplay of these effects dictates the final chemical shifts.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of 4-(4-Chloro-phenoxy)-benzenethiol is predicted to show a total of 8 signals in the aromatic region, as the symmetry of the para-substituted rings results in pairs of equivalent carbons. Carbons directly attached to substituents (ipso-carbons) will have distinct chemical shifts.

Predicted Chemical Shifts

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-4' | ~ 128 - 132 | The carbon bearing the chlorine atom (ipso-carbon) is deshielded by the electronegative halogen. |

| C-1' | ~ 155 - 159 | The ipso-carbon attached to the ether oxygen is significantly deshielded due to the oxygen's electronegativity. |

| C-2', C-6' | ~ 129 - 131 | These carbons are ortho to the chlorine and meta to the ether oxygen. |

| C-3', C-5' | ~ 118 - 122 | These carbons are ortho to the ether oxygen and meta to the chlorine, experiencing shielding from the oxygen. |

| C-4 | ~ 128 - 132 | The carbon attached to the thiol group (ipso-carbon). |

| C-1 | ~ 154 - 158 | The ipso-carbon attached to the ether oxygen. |

| C-2, C-6 | ~ 119 - 123 | These carbons are ortho to the ether oxygen and meta to the thiol group. |